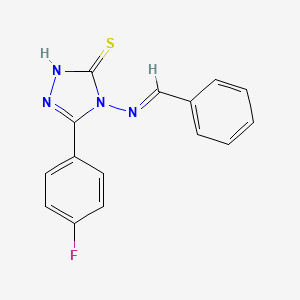
4-(Benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ベンジリデンアミノ)-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール環、ベンジリデンアミノ基、およびフルオロフェニル基を特徴とする複素環式化合物です。
準備方法
合成経路および反応条件
4-(ベンジリデンアミノ)-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、4-フルオロベンズアルデヒドとチオセミカルバジドを反応させて対応するチオセミカルバゾンを形成することによって行われます。この中間体は次に環化してトリアゾール環を形成します。 反応条件は、通常、適切な触媒と溶媒の存在下で反応物を加熱することを含みます .
工業的生産方法
この化合物の具体的な工業的生産方法は、よく文書化されていませんが、一般的なアプローチは、実験室の合成方法のスケールアップになります。これには、収率と純度を最大化するための反応条件の最適化、およびプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。
化学反応の分析
反応の種類
4-(ベンジリデンアミノ)-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオール基は酸化されてジスルフィドを形成することができます。
還元: イミン基は還元されて対応するアミンを形成することができます。
置換: フルオロフェニル基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とヨウ素があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
主な生成物
酸化: ジスルフィド。
還元: アミン。
置換: 置換トリアゾール誘導体。
科学的研究の応用
4-(ベンジリデンアミノ)-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオールは、いくつかの科学研究で応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。
医学: そのユニークな構造的特徴により、治療薬としての可能性が調査されています。
作用機序
4-(ベンジリデンアミノ)-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、特定の分子標的との相互作用を含みます。トリアゾール環は、酵素や受容体と相互作用し、その活性を阻害する可能性があります。フルオロフェニル基は、化合物の結合親和性と標的に対する特異性を高めることができます。 チオール基は、酸化還元反応に関与し、細胞プロセスに影響を与える可能性があります .
類似化合物の比較
類似化合物
4-(ベンジリデンアミノ)-5-フェニル-4H-1,2,4-トリアゾール-3-チオール: フッ素原子がないため、生物活性に影響を与える可能性があります。
4-(ベンジリデンアミノ)-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-チオール: フッ素の代わりに塩素原子を含んでおり、化学的性質が異なる可能性があります。
独自性
4-(ベンジリデンアミノ)-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-チオールのフルオロフェニル基の存在は、その類似体と比較してユニークです。 フッ素原子は、化合物の疎水性、代謝安定性、および結合相互作用に大きく影響を与える可能性があり、さまざまな用途における有効性を高める可能性があります .
類似化合物との比較
Similar Compounds
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the fluorine atom, which may affect its biological activity.
4-(Benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine, which can alter its chemical properties.
Uniqueness
The presence of the fluorophenyl group in 4-(Benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially enhancing its efficacy in various applications .
生物活性
4-(Benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Understanding its biological activity is essential for further development and application in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C15H11FN4S
- Molecular Weight : 314.33 g/mol
- CAS Number : 6859202
The compound features a triazole ring, which is significant for its biological interactions, and a fluorophenyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit substantial antimicrobial properties. The specific compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, compounds within the triazole class have been reported to possess comparable activity to standard antibiotics like streptomycin .
- Antifungal Activity : The antifungal efficacy of related triazole compounds has been highlighted in various studies. For example, some derivatives were found to be effective against pathogenic fungi, outperforming traditional antifungal agents like bifonazole .
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent research. Notably:
- In Vitro Studies : In cell line assays, certain triazole derivatives exhibited significant cytotoxicity against cancer cells. For instance, one study reported an IC50 value of 4.363 μM for a closely related compound when tested on human colon cancer (HCT116) cells, indicating potent anticancer activity compared to doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes critical for the survival of pathogens or cancer cells.
- Interference with Nucleic Acid Synthesis : Some studies suggest that triazoles can disrupt DNA or RNA synthesis, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in target cells.
Case Studies and Research Findings
特性
CAS番号 |
575459-45-9 |
|---|---|
分子式 |
C15H11FN4S |
分子量 |
298.3 g/mol |
IUPAC名 |
4-[(E)-benzylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4S/c16-13-8-6-12(7-9-13)14-18-19-15(21)20(14)17-10-11-4-2-1-3-5-11/h1-10H,(H,19,21)/b17-10+ |
InChIキー |
BOBWVDHJBGAVOY-LICLKQGHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















